2-(4-(4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzylamino)ethanol
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Overview
Description
CHEMBL173453 is a bioactive molecule cataloged in the ChEMBL database. It is known for its drug-like properties and has been the subject of various scientific studies due to its potential therapeutic applications .
Chemical Reactions Analysis
CHEMBL173453 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
CHEMBL173453 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical assays and studies.
Biology: It is studied for its interactions with biological targets, including proteins and enzymes.
Medicine: It has potential therapeutic applications and is being investigated for its efficacy in treating various diseases.
Industry: It is used in the development of new drugs and other bioactive molecules
Mechanism of Action
The mechanism of action of CHEMBL173453 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
CHEMBL173453 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CHEMBL173454: Another bioactive molecule with similar properties.
CHEMBL173455: Known for its interactions with similar biological targets.
CHEMBL173456: Used in similar therapeutic applications. The uniqueness of CHEMBL173453 lies in its specific molecular structure and the particular biological pathways it modulates .
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[4-(4-amino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C21H21N5O/c22-20-19-18(16-4-2-1-3-5-16)13-26(21(19)25-14-24-20)17-8-6-15(7-9-17)12-23-10-11-27/h1-9,13-14,23,27H,10-12H2,(H2,22,24,25) |
InChI Key |
WGNQPAWFLWLKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CNCCO |
Origin of Product |
United States |
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